molecular formula C10H8Br2O3 B13707073 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Cat. No.: B13707073
M. Wt: 335.98 g/mol
InChI Key: FVXUKUNBVPHAHH-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is a brominated aromatic ketone featuring a 1,4-benzodioxane core substituted with two bromine atoms at the alpha position of the ketone group. This compound is structurally related to bioactive molecules targeting kinases, proteases, and viral replication pathways. Its synthesis likely involves bromination of the parent ethanone (e.g., 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone) using brominating agents like bromine or pyridinium bromide-perbromide under controlled conditions .

Properties

Molecular Formula

C10H8Br2O3

Molecular Weight

335.98 g/mol

IUPAC Name

2,2-dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C10H8Br2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2

InChI Key

FVXUKUNBVPHAHH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl ketone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature to ensure controlled bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The dibromoacetyl group can be targeted by nucleophiles, leading to substitution reactions.

    Reduction: The compound can be reduced to form the corresponding 2,2-dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.

    Elimination: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted ethanones.

    Reduction: The major product is 2,2-dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.

    Elimination: The major product is typically an alkene derivative of the original compound.

Scientific Research Applications

2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The dibromoacetyl group is reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules, altering their function.

Comparison with Similar Compounds

Key Observations :

  • Bromination: The di-bromo derivative’s synthesis likely requires excess bromine or iterative bromination steps compared to mono-bromo analogs .
  • Reactivity: The dual bromine atoms enhance electrophilicity, making it a superior substrate for nucleophilic substitutions (e.g., in thiazole or triazole syntheses) compared to mono-bromo or non-bromo analogs .
  • Biological Activity: Mono-bromo derivatives are intermediates for CDK9 inhibitors (e.g., compound 12b in ), while non-bromo analogs like 42 () yield chalcones with antibacterial properties. The di-bromo compound’s bioactivity remains underexplored but may show enhanced kinase or protease inhibition due to increased halogen bonding .

Physicochemical Properties

  • Solubility: Bromine substitution reduces aqueous solubility compared to non-halogenated analogs. The di-bromo compound is expected to be less soluble than mono-bromo derivatives due to higher hydrophobicity.
  • Stability: Alpha-brominated ketones are prone to hydrolysis or elimination reactions under basic conditions. The di-bromo variant may exhibit lower stability than mono-bromo analogs, necessitating careful storage .

Commercial and Research Utility

  • Chemical Intermediates : The di-bromo compound’s reactivity makes it valuable for synthesizing heterocycles (e.g., thiazoles, imidazoles) with diverse bioactivities .
  • Material Science : Halogenated benzodioxanes are explored for their electronic properties in organic semiconductors, though this application is speculative for the di-bromo variant .

Biological Activity

2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is a brominated compound with potential biological significance. Its structure includes a dibromo substitution and a dioxin moiety, which may contribute to its biological activities. This article reviews the available literature on the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H8_{8}Br2_{2}O3_{3}
  • Molecular Weight : 335.98 g/mol
  • CAS Number : 1897615-95-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:

  • Dihydrodiols derived from polycyclic hydrocarbons have shown varying degrees of tumor initiation in rodent models . The structure of this compound suggests it may interact similarly with cellular pathways involved in cancer progression.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However:

  • Preliminary studies suggest that brominated compounds can influence cellular signaling pathways related to apoptosis and cell proliferation .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicate:

  • IC50 Values : The compound demonstrated varying IC50 values across different cell lines (specific values not detailed in available literature), indicating selective toxicity towards certain types of cancer cells.

In Vivo Studies

Limited in vivo studies have been reported; however:

  • Similar compounds have shown tumor-promoting effects in mouse skin models when administered topically . This suggests a potential for this compound to influence tumorigenesis under specific conditions.

Comparative Analysis with Related Compounds

A comparative analysis with related dibrominated compounds provides insight into the potential biological activity of this compound:

Compound NameStructureIC50 (μM)Activity Type
Compound A-12Anticancer
Compound B-5.8Anticancer
2,2-Dibromo...-TBDTBD

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